
beta-Nicotinamide ribose monophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-Nicotinamide ribose monophosphate: is a nucleotide derived from ribose and nicotinamide. It is an essential precursor in the biosynthesis of nicotinamide adenine dinucleotide, a crucial coenzyme in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The chemical synthesis of beta-Nicotinamide ribose monophosphate is complex due to its isomeric nature. The primary synthetic route involves the conversion of ribose and nicotinamide through a series of chemical reactions, including phosphorylation and glycosylation . The reaction conditions typically require the use of adenosine triphosphate as a phosphate donor and various catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound often employs biological synthesis due to its efficiency and environmentally friendly nature. This method involves the use of enzymes such as nicotinamide phosphoribosyltransferase to catalyze the conversion of ribose and nicotinamide into the desired compound . The process can be optimized by enhancing enzyme activity and precursor supply, as well as by minimizing byproduct formation .
化学反応の分析
Types of Reactions: Beta-Nicotinamide ribose monophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into nicotinamide adenine dinucleotide and other related compounds .
Common Reagents and Conditions: Common reagents used in these reactions include adenosine triphosphate, nicotinamide, and ribose. The reactions typically occur under mild conditions, with the presence of specific enzymes or catalysts to facilitate the process .
Major Products: The primary product formed from these reactions is nicotinamide adenine dinucleotide, a vital coenzyme in cellular metabolism. Other products may include various intermediates and byproducts, depending on the specific reaction conditions .
科学的研究の応用
Beta-Nicotinamide ribose monophosphate has a wide range of scientific research applications:
Chemistry: In chemistry, it is used as a precursor in the synthesis of nicotinamide adenine dinucleotide and other related compounds. Its unique structure and reactivity make it a valuable tool in various chemical reactions and processes .
Biology: In biology, this compound plays a crucial role in cellular metabolism and energy production. It is involved in various metabolic pathways, including glycolysis and the citric acid cycle .
Medicine: In medicine, this compound has been studied for its potential anti-aging and neuroprotective effects. It has shown promise in improving insulin sensitivity, enhancing aerobic capacity, and promoting overall metabolic health .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals. Its ability to enhance cellular metabolism and energy production makes it a valuable ingredient in various health products .
作用機序
Beta-Nicotinamide ribose monophosphate exerts its effects by serving as a precursor to nicotinamide adenine dinucleotide. Once inside the cell, it is converted into nicotinamide adenine dinucleotide through a series of enzymatic reactions. Nicotinamide adenine dinucleotide then functions as a coenzyme in various metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation . This process enhances cellular energy production and supports overall metabolic health .
類似化合物との比較
- Nicotinamide riboside
- Nicotinic acid
- Nicotinamide adenine dinucleotide
Comparison: Beta-Nicotinamide ribose monophosphate is unique in its ability to be directly converted into nicotinamide adenine dinucleotide within cells. Unlike nicotinamide riboside and nicotinic acid, which require additional enzymatic steps for conversion, this compound can cross cell membranes and be efficiently utilized by cells . This makes it a more effective precursor for enhancing cellular metabolism and energy production .
特性
CAS番号 |
75414-16-3 |
|---|---|
分子式 |
C11H16N2O8P+ |
分子量 |
335.23 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)/p+1/t7-,8-,9-,11-/m1/s1 |
InChIキー |
DAYLJWODMCOQEW-TURQNECASA-O |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


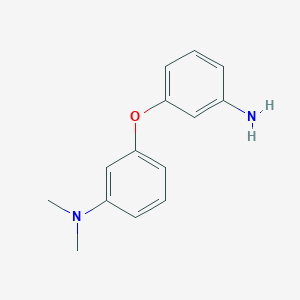
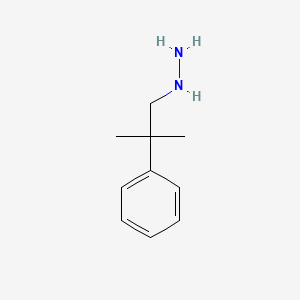
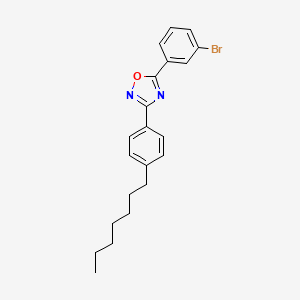
![[(2-Bromo-5-methoxyphenyl)methyl]hydrazine](/img/structure/B12444916.png)


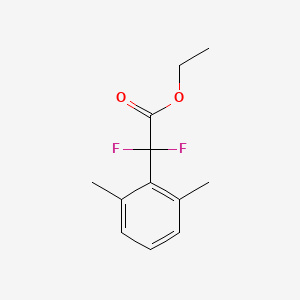
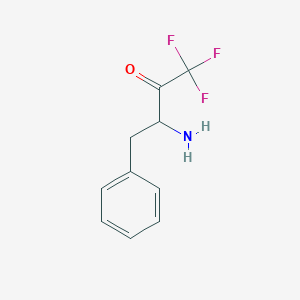
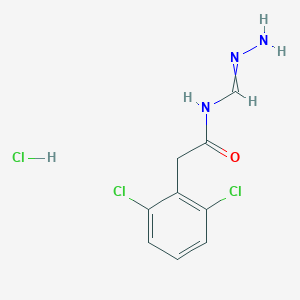
![4-butoxy-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide](/img/structure/B12444963.png)
![3-{4-Methoxy-3-[(3-methylphenoxy)methyl]phenyl}prop-2-enoic acid](/img/structure/B12444965.png)
![2-bromo-4-methyl-6-[(E)-{[2-(pyrrolidin-1-yl)phenyl]imino}methyl]phenol](/img/structure/B12444973.png)
![2-[6-[(2-Methylpropan-2-yl)oxy]-3-nitropyridin-2-yl]acetonitrile](/img/structure/B12444974.png)
![4-(1-{4-[2-(Dimethylamino)ethoxy]phenyl}-1-phenylbut-1-en-2-yl)phenol](/img/structure/B12444981.png)
